6-Amino-2-cyclopropylisoindolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-cyclopropyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-8-2-1-7-6-13(9-3-4-9)11(14)10(7)5-8/h1-2,5,9H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKIUJKXJZPMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Strategies and Chemical Modifications
Established Methodologies for Isoindolinone Synthesis
The synthesis of the isoindolinone core is well-documented, with numerous methods developed over the past decades. These strategies can be broadly categorized by the starting materials and the key bond-forming reactions employed. Many of these foundational methods are transition metal-catalyzed, leveraging their power to facilitate challenging bond formations. researchgate.netabo.fi
Common approaches include:
Palladium-catalyzed C-H Carbonylation: This method can construct the lactam ring from readily available benzylamines, using a carbon monoxide source to form the carbonyl group. organic-chemistry.org
Copper-catalyzed C-H Functionalization: Starting from 2-alkyl-N-substituted benzamides, this approach allows for the intramolecular cyclization to form the isoindolinone ring without the need for pre-halogenated substrates. organic-chemistry.org
Reductive C-N Coupling and Amidation: A direct route involves the reaction of 2-carboxybenzaldehyde (B143210) with a primary amine in the presence of a reducing agent and catalyst, such as platinum nanowires under a hydrogen atmosphere, to form the N-substituted isoindolinone in a single step. organic-chemistry.org
Cyclization from Phthalic Acid Derivatives: The most classical and direct routes often begin with derivatives of phthalic acid, such as phthalimides, which can be selectively reduced to form the isoindolinone structure. researchgate.netabo.fi
These varied methodologies provide a flexible toolkit for chemists, allowing the synthesis to be adapted based on the availability of starting materials and the desired substitution patterns on the isoindolinone scaffold.
Table 1: Overview of Established Isoindolinone Synthesis Methods
| Starting Material | Key Reaction Type | Catalyst/Reagent Example | Reference |
| Benzylamines | C-H Carbonylation | Palladium (Pd) catalyst, CO source | organic-chemistry.org |
| 2-Alkyl-N-substituted benzamides | Intramolecular C-H Amination | Copper (Cu) catalyst | organic-chemistry.org |
| 2-Carboxybenzaldehyde & Amine | Reductive C-N Coupling | Platinum (Pt) nanowires, H₂ | organic-chemistry.org |
| N-Methoxybenzamides | Metal-free Cyclization | Low-cost catalysts | researchgate.net |
| Phthalimides | Selective Reduction | Electrochemical methods | organic-chemistry.org |
Targeted Synthesis of 6-Amino-2-cyclopropylisoindolin-1-one and its Precursors/Derivatives
While a single, dedicated publication outlining the synthesis of this compound is not prominent, its structure suggests a logical and efficient synthetic pathway based on the established principles described above. A common and effective strategy in medicinal chemistry for preparing aromatic amines is through the reduction of a nitro-group precursor.
A representative synthesis can be conceptualized in two main stages:
Formation of the Nitro-Intermediate: The synthesis would likely commence with a commercially available, appropriately substituted starting material such as 4-nitrophthalic anhydride (B1165640) or a 2-cyano-5-nitrobenzoic acid derivative. This precursor undergoes cyclization with cyclopropylamine. The reaction of 2-formyl-5-nitrobenzoic acid with cyclopropylamine, for example, would directly yield the N-substituted isoindolinone core, resulting in the key intermediate, 2-cyclopropyl-6-nitroisoindolin-1-one .
Reduction to the Target Amine: The final step is the selective reduction of the nitro group at the 6-position to the desired primary amine. This transformation is a standard procedure in organic synthesis and can be achieved with high efficiency using various well-established methods. Common reagents for this reduction include:
Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Metal-acid systems such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid.
This two-step sequence—cyclization followed by reduction—provides a reliable and scalable route to the target compound, this compound.
Novel Synthetic Approaches and Green Chemistry Considerations
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, principles which are highly applicable to isoindolinone synthesis. jddhs.com These "green" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents and solvents. rsc.orgresearchgate.net
Key green chemistry strategies relevant to isoindolinone synthesis include:
Organocatalysis: The use of small organic molecules as catalysts, such as fluorous phosphines, can drive tandem reactions that build the isoindolinone skeleton under mild, room-temperature conditions, often in recyclable solvents. rsc.orgrsc.org
Reactions in Aqueous Media: Performing multicomponent reactions in water eliminates the need for volatile organic solvents. For instance, the one-pot reaction of 2-formylbenzoic acids, amines, and other nucleophiles in water has been shown to produce 3-substituted isoindolinones efficiently. researchgate.netresearchgate.net
Electrochemical Synthesis: The use of electricity to drive reactions, such as the reduction of cyclic imides to form hydroxylactams or lactams, offers a high degree of control and avoids the need for chemical reducing agents. organic-chemistry.orgresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes, increasing energy efficiency and often improving yields compared to conventional heating. jddhs.com
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Approach | Green Chemistry Approach | Benefit of Green Approach |
| Catalyst | Often heavy metals (e.g., Pd, Cu) | Organocatalysts, biocatalysts | Reduced metal waste, lower toxicity |
| Solvent | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free | Reduced pollution, improved safety jddhs.com |
| Energy | Prolonged heating (hours/days) | Microwave irradiation, ambient temperature | Lower energy consumption, faster reactions |
| Atom Economy | Multi-step syntheses with protecting groups | One-pot, tandem, or multicomponent reactions | Higher efficiency, less waste generation researchgate.net |
| Reagents | Stoichiometric and/or hazardous reagents | Catalytic reagents, electrochemical methods | Reduced chemical waste, safer processes organic-chemistry.org |
These modern methods offer powerful alternatives for the synthesis of this compound and its derivatives, aligning with the growing demand for sustainable practices in the pharmaceutical and chemical industries. google.com
Strategies for Derivatization and Scaffold Functionalization
The this compound scaffold possesses multiple reactive sites that allow for extensive chemical modification to explore structure-activity relationships. The primary points for derivatization are the 6-amino group and the C-3 position of the lactam ring.
Modification of the 6-Amino Group: The primary aromatic amine is a versatile functional handle. It can readily undergo a wide range of classical amine reactions, including:
Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or substitution reactions.
Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions.
Functionalization at the C-3 Position: The C-3 position, being alpha to the carbonyl group, is another key site for introducing molecular diversity. While the parent this compound is unsubstituted at this position, many synthetic routes can be adapted to install substituents. Methodologies for C-3 functionalization are a major focus of isoindolinone chemistry. researchgate.netresearchgate.net These include:
Addition to N-Acyliminium Ions: Generation of a reactive N-acyliminium ion intermediate from a 3-hydroxyisoindolinone allows for the addition of a wide range of carbon and heteroatom nucleophiles. nih.gov
Deformylative C-N Coupling: 3-Hydroxyisoindolinones can react with formamides in the presence of a copper catalyst to install primary or secondary amino groups at the C-3 position. ias.ac.in
Catalytic Alkylation: Iridium-catalyzed reactions have been developed for the C-H alkylation of related N-arylisoindolinone systems, demonstrating the potential for modifying the aromatic portions of the scaffold. nih.gov
The ability to functionalize these distinct positions independently provides a powerful platform for generating a large library of analogues from a common core structure, facilitating systematic exploration in drug discovery programs.
Iii. Biological Activity Profiling and Therapeutic Applications
Broad-Spectrum Bioactivities of Isoindolinone Derivatives
The isoindolinone structure is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net This versatility has led to the development of derivatives with applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, among others. researchgate.netresearchgate.net Modifications to the core isoindolinone structure can significantly enhance biological efficacy, target specificity, and pharmacokinetic properties. researchgate.net
Anticancer Activities and Antitumor Mechanisms
Isoindolinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. researchgate.netacs.org
Induction of Apoptosis and Necrosis: Certain N-substituted isoindoline-1,3-dione derivatives have been shown to induce cell death in blood cancer cell lines. researchgate.net For example, one study identified 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione as a potent inhibitor of Raji and K562 cancer cell viability, triggering cell death through both apoptosis and necrosis. researchgate.net
Cell Cycle Disruption: Novel 3-methyleneisoindolinones have been synthesized and shown to exhibit cytotoxic properties against head and neck squamous cell carcinoma (HNSCC) cells. acs.org These compounds can disrupt the cell cycle, leading to the inhibition of cancer cell growth. acs.org
Generation of Oxidative Stress: The anticancer effects of some isoindolinone derivatives are linked to their ability to generate intracellular oxidative stress and disrupt the mitochondrial membrane potential in cancer cells. acs.org
Inhibition of Angiogenesis: The immunomodulatory drugs (IMIDs®), which are based on an isoindolinone structure, are known to have anti-angiogenic properties, crucial for treating certain cancers. nih.gov
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 3-Methyleneisoindolinones | CAL27 (Tongue Squamous Carcinoma) | Significant cytotoxic effects | acs.org |
| N-substituted imides | Raji (Burkitt's lymphoma) | Induction of apoptosis and necrosis | researchgate.net |
| N-substituted imides | K562 (Chronic myelogenous leukemia) | Inhibition of cell viability | researchgate.net |
| 7-azaoxindole derivative [I] | PANC-1 (Pancreatic) | IC50 of 4.0 ± 0.1 µM; higher cytotoxicity than gemcitabine (B846) in resistant cells | bioworld.com |
| 7-azaoxindole derivative [I] | A549 (Lung) | IC50 of 4.2 ± 1.9 µM | bioworld.com |
Antiviral Properties
The isoindolinone scaffold has proven to be a valuable template for the development of antiviral agents. researchgate.netjmchemsci.comresearchgate.net Researchers have successfully designed and synthesized derivatives with activity against a range of human viruses. jmchemsci.comresearchgate.net
One study focused on creating 2-aryl-isoindolin-1-one compounds to combat Enterovirus 71 (EV-A71), a primary cause of hand, foot, and mouth disease. nih.gov The research identified compounds that exhibited potent and broad-spectrum antiviral activity, with some derivatives showing significantly higher selectivity indices than reference compounds. nih.gov The mechanism of action for one promising compound was found to be the inhibition of viral replication at the virus entry stage. nih.gov Other research has noted the potential of isoindolinone derivatives against HIV and influenza viruses. researchgate.netresearchgate.net
Anticonvulsant Potential of Related Isoindoline Derivatives
Epilepsy, a neurological disorder characterized by abnormal electrical brain activity, affects a significant portion of the population, with many patients not responding to traditional drugs. benthamdirect.combenthamdirect.com This has spurred the search for new, effective antiepileptic drugs. benthamdirect.com The isoindoline-1,3-dione (phthalimide) scaffold, present in thalidomide (B1683933), has been identified as a promising prototype for developing anticonvulsant agents. benthamdirect.combrieflands.com
Studies have shown that synthesized isoindoline-1,3-dione derivatives can protect against seizures in animal models. benthamdirect.combrieflands.com The most active compounds were found to increase the time to the first seizure, reduce seizure duration, and lower mortality rates. benthamdirect.combenthamdirect.com Some derivatives demonstrated potency greater than the reference drug phenytoin. brieflands.com The proposed mechanism of action for some of these compounds involves interaction with the gamma-aminobutyric acid (GABA)A receptor. benthamdirect.com
Anti-inflammatory and Immunomodulatory Effects
Isoindolinone derivatives are well-known for their anti-inflammatory and immunomodulatory activities. nih.govbenthamdirect.com The most famous examples are thalidomide and its analogs (lenalidomide and pomalidomide), which are classified as immunomodulatory drugs (IMIDs®). nih.gov These compounds are potent modulators of the immune system and are used in the treatment of various inflammatory and cancerous conditions. nih.gov
The mechanism of action often involves the modulation of cytokine production. nih.govnih.gov For instance, certain derivatives are potent inhibitors of tumor necrosis factor-alpha (TNF-α) production. nih.gov Other studies have explored aminoacetylenic isoindoline-1,3-dione derivatives that can suppress TNF-α from monocytes/macrophages while enhancing the production of the anti-inflammatory cytokine TGF-β from specific T-cell populations. nih.gov This ability to selectively modulate cytokine responses highlights their potential in treating autoimmune-mediated inflammatory diseases. nih.gov
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govresearchgate.net Novel isoindolinone derivatives have been developed as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes. nih.govnih.gov
In one study, synthesized isoindolinone compounds exhibited high affinity for hCA I and hCA II, with inhibitory activities in the low nanomolar range. nih.gov Several of these compounds demonstrated superior inhibition compared to the standard inhibitor acetazolamide. nih.govnih.gov The isoindolinone scaffold serves as the core pharmacophore that interacts with the enzyme, and modifications to its structure can fine-tune this inhibitory activity. nih.gov
| Compound | Target Isozyme | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Compound 2c | hCA I | 16.09 ± 4.14 nM | nih.gov |
| Compound 2c | hCA II | 14.87 ± 3.25 nM | nih.gov |
| Compound 2f | hCA I | 11.48 ± 4.18 nM | nih.gov |
| Compound 2f | hCA II | 9.32 ± 2.35 nM | nih.gov |
| Acetazolamide (Standard) | hCA I | ~436 nM | nih.gov |
| Acetazolamide (Standard) | hCA II | ~93 nM | nih.gov |
Other Enzymatic and Receptor Modulation (e.g., Axl Kinase Inhibition, Muscarinic Acetylcholine (B1216132) Receptor Modulation)
The versatility of the isoindolinone scaffold extends to the modulation of other critical cellular targets, including kinases and receptors.
Axl Kinase Inhibition: The receptor tyrosine kinase AXL is a key driver of tumor cell plasticity, metastasis, and therapy resistance, making it an important target in oncology. researchgate.neted.ac.uk Derivatives of indolinone and related structures have been designed as potent Axl kinase inhibitors. nih.gov For instance, a series of 4-oxo-1,4-dihydroquinoline-3-carboxamides were developed as highly potent Axl inhibitors, with one compound showing an IC50 value of 4.0 nM. nih.gov This compound was effective in suppressing the migration and invasion of breast cancer cells. nih.gov Another study identified a 7-azaoxindole derivative that exerts its anticancer activity by inhibiting both GAS6 (the AXL ligand) and AXL expression. bioworld.com
Muscarinic Acetylcholine Receptor Modulation: Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that play crucial roles in the central and peripheral nervous systems. nih.gov Modulating these receptors is a therapeutic strategy for neurological disorders like Alzheimer's disease and schizophrenia. frontiersin.org While direct links to isoindolinone derivatives are less documented in the provided context, the general principle of targeting specific receptor subtypes with small molecules is a core concept in drug discovery. nih.govmdpi.com The development of allosteric modulators, which bind to a secondary site on the receptor, offers a path to achieving greater subtype selectivity, a significant challenge in mAChR pharmacology. nih.govmdpi.com
Evaluation of 6-Amino-2-cyclopropylisoindolin-1-one and its Derivatives in Disease Models
Currently, there is a lack of specific data in the public scientific literature detailing the evaluation of this compound or its direct derivatives in preclinical or clinical disease models. While the broader family of isoindolinones has been investigated for various therapeutic indications, the influence of the unique combination of a 6-amino group and a 2-cyclopropyl substituent on the pharmacological properties of the isoindolinone scaffold has not been extensively reported.
To illustrate the type of data that would be necessary for a thorough evaluation, the table below is a template representing how such findings would typically be presented.
Table 1: Hypothetical Evaluation of this compound in Various Disease Models (Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results.)
| Disease Model | Assay Type | Endpoint Measured | Hypothetical Result |
| Human Colon Cancer (in vitro) | Cell Proliferation Assay (MTT) | IC50 (µM) | 5.2 |
| Murine Model of Inflammation | Carrageenan-induced Paw Edema | Inhibition of Edema (%) | 45% at 10 mg/kg |
| Neuronal Cell Culture | Oxidative Stress Assay | Reduction in ROS levels (%) | 60% at 1 µM |
Further research is required to populate such a table with factual data and to understand the therapeutic potential of this specific compound.
Multifunctional Bioactive Potential of Isoindolinone Analogues
The isoindolinone nucleus is recognized for its ability to interact with multiple biological targets, leading to a multifunctional bioactive profile. Various derivatives have been synthesized and evaluated, demonstrating a broad spectrum of activities. For instance, different substitutions on the isoindolinone ring system have yielded compounds with potent anticancer, anti-inflammatory, and neuroprotective properties.
The introduction of an amino group, as seen in this compound, is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its solubility and ability to form hydrogen bonds, which can significantly impact its biological activity. Similarly, the N-cyclopropyl group can influence the compound's metabolic stability and conformational rigidity, potentially enhancing its binding affinity to specific targets.
While the specific multifunctional potential of this compound remains to be elucidated, the known activities of other isoindolinone analogues provide a foundation for future investigations. The table below lists some of the established biological activities of the broader isoindolinone class.
Table 2: Established Biological Activities of the Isoindolinone Scaffold
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Anti-inflammatory | Immunology |
| Antipsychotic | Neurology |
| Antimicrobial | Infectious Diseases |
| PARP Inhibition | Oncology |
| PDE4 Inhibition | Inflammatory Diseases |
The exploration of this compound within these and other therapeutic areas could be a promising avenue for future drug discovery efforts.
Iv. Molecular Mechanism of Action Investigations
Identification of Cellular and Molecular Targets
The initial step in characterizing the mechanism of action for a new chemical entity like 6-Amino-2-cyclopropylisoindolin-1-one would involve identifying its specific binding partners within a biological system. This process often employs a variety of unbiased, high-throughput screening techniques. Methodologies such as affinity chromatography, where the compound is immobilized to a matrix to "pull down" its interacting proteins from cell lysates, are commonly used. Subsequent identification of these proteins is typically achieved through mass spectrometry.
Another powerful approach is the use of genetic screening methods, such as CRISPR-Cas9 or siRNA screens, to identify genes whose loss or overexpression alters the cellular response to the compound. This can provide crucial clues about the pathways and protein networks affected by this compound. Furthermore, computational methods, including molecular docking and virtual screening, can be utilized to predict potential protein targets based on the compound's three-dimensional structure and physicochemical properties. These in silico predictions, however, require experimental validation.
Elucidation of Signaling Pathway Modulation
Once a primary molecular target is identified, research efforts would shift towards understanding how the interaction between this compound and its target modulates intracellular signaling pathways. This involves a series of cell-based assays to monitor changes in the activity of key signaling molecules. For instance, if the target is a kinase, researchers would investigate the phosphorylation status of its downstream substrates. If the target is a receptor, downstream second messenger levels (e.g., cAMP, Ca2+) would be quantified.
Techniques such as Western blotting, ELISA, and reporter gene assays are fundamental in these studies. Phosphoproteomics and transcriptomics analyses can provide a more global view of the signaling cascades affected by the compound, revealing both on-target and potential off-target effects.
Analysis of Ligand-Target Binding Interactions
A detailed understanding of the precise molecular interactions between this compound and its target protein is critical for rational drug design and optimization. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are the gold standards for visualizing these interactions at an atomic level. These methods can reveal the specific amino acid residues in the target's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
In the absence of structural data, computational modeling and molecular dynamics simulations can provide valuable insights into the putative binding mode. Biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are also employed to quantify the binding affinity (KD), and the thermodynamic parameters of the interaction, providing a deeper understanding of the binding event.
Structure-Activity Relationships Correlating with Mechanistic Insights
Structure-activity relationship (SAR) studies involve the systematic modification of the chemical structure of this compound to understand how different functional groups contribute to its biological activity and target engagement. By synthesizing and testing a series of analogues, researchers can identify the key pharmacophoric features required for potent and selective interaction with the target.
For instance, modifications to the cyclopropyl (B3062369) group, the amino group at the 6-position, or the isoindolinone core would be systematically explored. The resulting data, correlating structural changes with changes in biological activity, is invaluable for optimizing the lead compound's potency, selectivity, and pharmacokinetic properties. These SAR insights, when integrated with the structural and mechanistic data, provide a holistic understanding of how this compound exerts its effects at a molecular level.
V. Structure Activity Relationship Sar and Lead Optimization Studies
Design Principles for Isoindolinone-Based Compounds
The rational design of novel isoindolinone inhibitors often follows a modular approach, dissecting the molecule into key components that contribute to its interaction with a biological target. nih.gov A common strategy involves a "head, core, linker, and tail" framework. nih.gov
Core Scaffold: The isoindolinone structure itself serves as the fundamental pharmacophore, providing the essential framework for enzyme interaction. nih.gov
Head/Recognition Moiety: This part of the molecule is designed to interact with a specific, crucial feature of the target, such as the active site. For instance, in the design of carbonic anhydrase inhibitors, a sulfonyl group is incorporated as the "head" to strongly coordinate with the zinc ion in the enzyme's active site. nih.gov
Linker and Tail: These regions can be systematically varied to fine-tune properties like binding affinity, selectivity, and pharmacokinetics. The choice of different alkyl or cyclic groups in these positions can significantly influence how the molecule fits into the target's binding pocket. nih.gov
Molecular docking studies are frequently employed to visualize and predict how these designed compounds will fit into the active site of a target enzyme, helping to confirm design principles before synthesis. acs.org For example, in designing urease inhibitors, the isoindolinone part is intended to stabilize the entire inhibitor within the active site, allowing the barbiturate (B1230296) "head" to effectively compete with the natural substrate. acs.org
Systematics of Structural Modifications and Their Biological Impact
Systematic modification of the isoindolinone scaffold is crucial for building a comprehensive SAR profile. Researchers methodically alter different parts of the molecule and observe the resulting changes in biological activity.
Substituents on the nitrogen atom of the isoindolinone ring have been shown to have a profound impact on activity. In one study on carbonic anhydrase inhibitors, replacing a simple ethyl group with a larger cyclohexanol (B46403) group resulted in a significant increase in antioxidant activity. nih.gov This suggests the cyclohexanol moiety plays a key role in the compound's radical scavenging mechanism, likely due to its electron-donating properties. nih.gov
Similarly, modifications to other parts of the scaffold can dictate potency and function. In the development of antibacterial isoindolinones, derivatives containing a piperidine (B6355638) moiety showed promising activity against pathogenic bacteria. nih.gov The most potent compound from this series demonstrated an EC50 value of 21.3 µg/mL against Xanthomonas oryzae pv oryzae (Xoo), which was superior to the commercial agent thiediazole copper (EC50 = 53.3 µg/mL). nih.gov Molecular modeling suggested that this enhanced activity was due to favorable hydrogen bonding and hydrophobic interactions within the binding pocket of the target protein. nih.gov
The table below summarizes the impact of various substituents on the biological activity of isoindolinone derivatives against human carbonic anhydrase (hCA) I and II.
| Compound ID | N-Substituent | hCA I Ki (nM) | hCA II Ki (nM) |
| 2a | Ethyl | 87.08 ± 35.21 | 160.34 ± 46.59 |
| 2c | n-Propyl | 11.48 ± 4.18 | 9.32 ± 2.35 |
| 2f | Cyclohexanol | 17.58 ± 6.27 | 10.74 ± 3.19 |
| AAZ | (Standard) | 103.52 ± 17.43 | 98.71 ± 14.12 |
| Data sourced from a study on carbonic anhydrase inhibitors. nih.gov Ki represents the inhibition constant; lower values indicate higher potency. AAZ stands for Acetazolamide, a standard inhibitor. |
This data clearly indicates that even small changes, such as extending an alkyl chain from ethyl to n-propyl, can dramatically improve inhibitory potency against these enzymes. nih.gov
Strategies for Potency and Selectivity Enhancement
Improving a compound's potency (the concentration required to produce an effect) and selectivity (its ability to act on a specific target without affecting others) is a primary goal of lead optimization. For isoindolinone scaffolds, this often involves structural modifications aimed at exploiting specific features of the target's binding site.
Strategies for enhancement include:
Introducing Lipophilic Groups: Data from SAR analyses often reveal that the lipophilicity (the ability to dissolve in fats or lipids) of compounds can enhance their biological activity. researchgate.net This is because increased lipophilicity can improve membrane permeability, allowing the compound to reach its intracellular target more effectively.
Halogenation: The addition of halogen atoms (e.g., bromine, chlorine) to the isoindolinone ring system can increase anticancer and antimicrobial activities. researchgate.net Studies have shown that tetra-brominated derivatives are often more effective than their tetra-chlorinated counterparts. researchgate.net
Targeting Specific Interactions: In the design of histone deacetylase (HDAC) inhibitors, molecular docking was used to rationalize the high potency of certain isoindolinone derivatives. nih.gov These models help researchers design molecules that can form optimal hydrogen bonds and other interactions with key amino acid residues in the HDAC active site, thereby increasing both potency and selectivity for specific HDAC isoforms. nih.gov
Prioritization of Compounds Based on Cellular Target Engagement
Following extensive research and analysis of publicly available scientific literature, it has been determined that there is no specific information available regarding the structure-activity relationship (SAR), lead optimization, or cellular target engagement of the chemical compound "6-Amino-2-cyclopropylisoindolin-1-one."
Numerous search strategies across a wide range of scientific databases and research platforms have failed to identify any studies that detail the biological activity, target interactions, or optimization efforts for this particular molecule or its close analogs. Consequently, the generation of a detailed article with research findings and data tables, as per the requested outline, is not possible at this time.
The principles of cellular target engagement are crucial in modern drug discovery. This process involves confirming that a potential drug molecule interacts with its intended biological target within a cellular environment. pelagobio.com Techniques such as the Cellular Thermal Shift Assay (CETSA) are often employed to measure this engagement by assessing the thermal stabilization of the target protein upon ligand binding. nih.gov Establishing a clear link between cellular target engagement and the functional effects of a compound is a key aspect of lead optimization, helping to build a robust structure-activity relationship. pelagobio.com
Lead optimization itself is a multifaceted process aimed at refining the properties of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic profile. patsnap.comdanaher.comoncodesign-services.com This iterative cycle of design, synthesis, and testing is guided by SAR studies, which seek to understand how modifications to a molecule's structure affect its biological activity. patsnap.com
While these general principles are well-established in the field of medicinal chemistry, their specific application to "this compound" has not been documented in the accessible scientific literature. Therefore, any discussion on the prioritization of compounds based on cellular target engagement for this specific molecule would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Future research may shed light on the biological properties of "this compound" and its derivatives. Should such data become available, a detailed analysis as originally requested could be undertaken.
Vi. Pharmacokinetics and Drug Metabolism Studies
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
In vitro ADME studies are fundamental in early drug discovery to predict a compound's behavior in a living organism. These tests provide insights into its potential for oral absorption, distribution throughout the body, metabolic fate, and routes of elimination.
This assay evaluates the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily located in the liver. Data from such studies, typically presented as half-life (t½) and intrinsic clearance (CLint), are crucial for predicting in vivo clearance and bioavailability. No public data on the metabolic stability of 6-Amino-2-cyclopropylisoindolin-1-one in liver microsomes from any species (e.g., human, rat, mouse) could be located.
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues. Highly bound drugs generally have a lower volume of distribution and clearance. The percentage of this compound that binds to plasma proteins in various species has not been publicly reported.
A compound's ability to pass through biological membranes (permeability) and dissolve in physiological fluids (solubility) are key determinants of its oral absorption. Assays such as the Caco-2 permeability assay are often used to classify compounds. Specific data regarding the permeability and solubility of this compound are not available.
In Vivo Pharmacokinetic Profiling
Following in vitro characterization, promising compounds are typically evaluated in animal models to understand their pharmacokinetic profile in a whole organism.
These studies measure the concentration of the drug in the bloodstream over time after oral administration to determine the extent and rate of its absorption into the systemic circulation. Key parameters include the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). The oral bioavailability of this compound in any species is not documented in available resources.
The elimination half-life (t½) indicates the time it takes for the concentration of the drug in the body to be reduced by half, while clearance (CL) is a measure of the body's efficiency in eliminating the drug. These parameters are critical for determining dosing regimens. No in vivo half-life or clearance data for this compound have been published.
Metabolite Identification and Characterization
While specific studies on the metabolism of this compound are not extensively documented in publicly available literature, the metabolic fate of this compound can be predicted based on the known biotransformation pathways of structurally related isoindolinone derivatives and compounds bearing similar functional groups, such as a primary aromatic amine and a cyclopropyl (B3062369) moiety. The metabolism is anticipated to proceed through Phase I and Phase II reactions.
Phase I Metabolism:
Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or unmask polar functional groups, preparing the molecule for Phase II conjugation. For this compound, the primary sites for Phase I metabolism are likely the aromatic ring, the amino group, and the cyclopropyl group.
Oxidation of the Aromatic Ring: The isoindolinone ring system is susceptible to hydroxylation by cytochrome P450 (CYP) enzymes. This can occur at various positions on the benzene (B151609) ring, leading to the formation of phenolic metabolites.
Metabolism of the Amino Group: The primary aromatic amino group can undergo several metabolic transformations. N-hydroxylation is a common pathway for aromatic amines, which can lead to the formation of reactive intermediates. nih.gov Additionally, oxidative deamination could potentially occur, though it is a less common pathway for aromatic amines compared to aliphatic amines.
Metabolism of the Cyclopropyl Group: The N-cyclopropyl group can also be a site of metabolism. While cyclopropyl groups are often incorporated into drug candidates to enhance metabolic stability due to their resistance to CYP-mediated oxidation, they are not entirely inert. nih.govnih.gov Oxidation of the cyclopropyl ring can occur, potentially leading to ring-opened metabolites. In some cases, N-dealkylation of the cyclopropyl group might also be a metabolic route.
Phase II Metabolism:
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For this compound and its Phase I metabolites, the primary conjugation reactions are expected to be glucuronidation and sulfation.
Glucuronidation: The primary aromatic amino group and any hydroxylated metabolites formed during Phase I are susceptible to glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the addition of a glucuronic acid moiety, significantly increasing the polarity of the molecule. nih.gov
Sulfation: The amino group and phenolic metabolites can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs). nih.govjove.com This involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
A summary of the predicted metabolites of this compound is presented in the table below.
| Metabolite | Metabolic Pathway | Description |
| Hydroxylated Metabolites | Phase I: Aromatic Hydroxylation | Addition of a hydroxyl group to the benzene ring of the isoindolinone core. |
| N-Hydroxy Metabolite | Phase I: N-hydroxylation | Oxidation of the 6-amino group to a hydroxylamine. |
| Ring-Opened Metabolites | Phase I: Oxidation of Cyclopropyl Ring | Cleavage of the cyclopropyl ring, potentially leading to various linear side chains. |
| Glucuronide Conjugates | Phase II: Glucuronidation | Conjugation of the amino group or hydroxylated metabolites with glucuronic acid. |
| Sulfate (B86663) Conjugates | Phase II: Sulfation | Conjugation of the amino group or hydroxylated metabolites with a sulfate group. |
It is important to note that the relative contribution of each metabolic pathway can vary depending on the specific CYP and UGT isoforms involved, as well as inter-individual genetic variability in these enzymes.
Impact of Chemical Modifications on ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound can be significantly influenced by chemical modifications to its structure. Understanding these structure-ADME relationships is crucial for the optimization of drug candidates.
Modifications to the Isoindolinone Core:
Substitution on the Aromatic Ring: Introducing electron-withdrawing or electron-donating groups to the benzene ring can alter the electronic properties of the molecule, which in turn can affect its metabolic stability and receptor binding affinity. For instance, studies on tryptophanol-derived isoindolinones have shown that substitution on the indole (B1671886) ring, a related heterocyclic system, can lead to a metabolic switch and minimize Phase I oxidative metabolism. nih.gov Similarly, modifications to the benzene ring of this compound could direct metabolism away from the core structure.
Modifications to the 2-Position (N-Cyclopropyl Group):
Altering the N-Substituent: The cyclopropyl group at the 2-position plays a significant role in the molecule's ADME profile. As previously mentioned, cyclopropyl groups can enhance metabolic stability. Replacing the cyclopropyl group with other alkyl or aryl substituents would likely alter the rate and pathways of metabolism. For example, replacing it with a larger, more lipophilic group could increase protein binding and alter its distribution, while a more polar substituent could enhance renal clearance.
Modifications to the 6-Position (Amino Group):
Acylation or Alkylation of the Amino Group: Converting the primary amino group to a secondary or tertiary amine, or to an amide, would significantly impact its physicochemical properties. Such modifications would likely reduce the compound's polarity and its susceptibility to direct glucuronidation or sulfation at this position. nih.govjove.com This could potentially increase oral absorption and brain penetration but might also lead to different metabolic pathways.
Positional Isomers of the Amino Group: Moving the amino group to a different position on the isoindolinone ring would likely have a profound effect on the molecule's biological activity and ADME properties. The position of the amino group can influence its pKa, which in turn affects its ionization state at physiological pH, impacting absorption and distribution.
The following table summarizes the potential impact of various chemical modifications on the ADME properties of this compound.
| Chemical Modification | Potential Impact on ADME Properties |
| Substitution on the aromatic ring | Altered metabolic stability, potential for metabolic switching. |
| Replacement of the N-cyclopropyl group | Changes in metabolic rate, protein binding, and distribution. |
| Acylation/alkylation of the 6-amino group | Reduced polarity, decreased susceptibility to direct conjugation, potentially increased absorption and CNS penetration. |
| Altering the position of the amino group | Changes in pKa, ionization state, absorption, and distribution. |
Vii. Toxicology and Preclinical Safety Assessment
In Vitro Cytotoxicity and Selectivity on Cell Lines
The in vitro cytotoxicity of isoindolinone derivatives has been evaluated against a range of human cancer cell lines to determine their potential as anticancer agents. These studies are crucial for identifying compounds that can effectively kill cancer cells while minimizing harm to healthy cells.
Several studies have demonstrated the cytotoxic potential of various isoindolinone derivatives. For instance, a series of 3-methyleneisoindolinones were tested for their effects on the growth of tongue squamous carcinoma cells (CAL27). A number of these derivatives exhibited significant toxic effects on these cancer cells. nih.gov Similarly, the cytotoxic effects of other isoindolinone derivatives have been assessed against various cancer cell lines, including those for lung, colon, and breast cancer, as well as leukemia.
A key parameter in evaluating the potential of a cytotoxic compound is its selectivity. The selectivity index (SI) is a ratio that compares the cytotoxicity of a compound against cancer cells to its cytotoxicity against normal, healthy cells. A higher SI value indicates a greater selectivity for cancer cells, which is a desirable characteristic for a potential anticancer drug. The SI is calculated using the following formula:
SI = IC₅₀ (normal cell line) / IC₅₀ (cancer cell line)
Where IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of a compound that is required to inhibit the growth of 50% of a cell population.
For example, studies on certain 6-amino-substituted indolo[3,2-c]quinoline derivatives, which share structural similarities with the amino-isoindolinone core, have shown selective activity. One such compound exhibited potent cytotoxicity against the MV4-11 human leukemia cell line with an IC₅₀ value of 0.052 μM, while also showing activity against A549 (non-small cell lung cancer) and HCT116 (colon cancer) cell lines with IC₅₀ values of 0.112 μM and 0.007 μM, respectively. nih.gov Importantly, its cytotoxicity against normal murine fibroblasts (BALB/3T3) was also evaluated, allowing for an assessment of its selectivity. nih.gov In another study, the enantiomers of a complex 6-amino-indoline derivative were evaluated, with the (+)-(S) enantiomer showing a 3-fold greater cytotoxicity than the (-)-(R) enantiomer in AA8 cells, with IC₅₀ values of 240 nM and 700 nM, respectively. nih.gov
The following table summarizes representative cytotoxicity data for some isoindolinone and related derivatives from various studies. It is important to note that these are examples from the broader class of compounds and not specific to 6-Amino-2-cyclopropylisoindolin-1-one.
| Compound Class | Cell Line | Cell Type | IC₅₀ (µM) |
|---|---|---|---|
| 6-Amino-substituted indolo[3,2-c]quinoline | MV4-11 | Human Leukemia | 0.052 |
| 6-Amino-substituted indolo[3,2-c]quinoline | A549 | Non-small Cell Lung Cancer | 0.112 |
| 6-Amino-substituted indolo[3,2-c]quinoline | HCT116 | Colon Cancer | 0.007 |
| 6-Amino-substituted indolo[3,2-c]quinoline | BALB/3T3 | Normal Murine Fibroblasts | 0.083 |
| (+)-(S)-6-amino-indoline derivative | AA8 | Chinese Hamster Ovary | 0.240 |
| (-)-(R)-6-amino-indoline derivative | AA8 | Chinese Hamster Ovary | 0.700 |
Preliminary Preclinical Safety Evaluation of Isoindolinone Derivatives
The preclinical safety evaluation of a new chemical entity is a comprehensive process designed to identify potential toxicities before the compound is administered to humans. noblelifesci.com This evaluation typically involves a battery of tests to assess the compound's effects on various organ systems and to determine a safe starting dose for clinical trials. pacificbiolabs.com The primary goals of these preclinical studies are to characterize any toxic effects, understand their dose-dependence and reversibility, and identify biomarkers for clinical monitoring. pacificbiolabs.com
For isoindolinone derivatives, a thorough preclinical safety program would include a range of in vitro and in vivo studies. These studies are designed to investigate single-dose and repeated-dose toxicity, genotoxicity (the potential to damage genetic material), reproductive and developmental toxicity, and carcinogenicity. noblelifesci.com The design of these studies, including the choice of animal species, dose levels, and duration of treatment, is guided by the intended clinical application of the drug candidate. noblelifesci.com
While specific preclinical safety data for this compound is not publicly available, the general framework for such an evaluation would follow established regulatory guidelines. The process aims to build a comprehensive safety profile of the compound, which is a critical component of any Investigational New Drug (IND) application submitted to regulatory authorities. noblelifesci.com
The following table outlines the typical types of studies conducted in a preliminary preclinical safety evaluation.
| Type of Study | Purpose |
|---|---|
| Single-Dose Toxicity | To determine the effects of a single dose of the compound and identify the maximum tolerated dose. |
| Repeated-Dose Toxicity | To evaluate the toxicological effects after repeated administration over a specific period. The duration is related to the proposed length of clinical use. |
| Genotoxicity | To assess the potential of the compound to induce mutations or chromosomal damage. |
| Safety Pharmacology | To investigate the effects of the compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems. |
| Reproductive and Developmental Toxicity | To evaluate the potential effects on fertility, pregnancy, and fetal development. |
Correlation between ADME Properties and Potential Toxicological Profiles
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are intrinsically linked to its potential toxicological profile. Understanding these properties is crucial for predicting how a compound will behave in the body and for anticipating potential adverse effects. In silico ADME profiling has become an essential tool in early drug discovery to identify candidates with favorable pharmacokinetic properties and to flag potential liabilities. nih.gov
For isoindolinone derivatives, in silico studies have been used to predict their drug-likeness and ADME characteristics. nih.gov These computational models can estimate various physicochemical and pharmacokinetic parameters that are known to influence toxicity.
Key ADME parameters and their potential correlation with toxicology include:
Absorption: Poor oral absorption can limit systemic exposure, but in some cases, high local concentrations in the gastrointestinal tract could lead to localized toxicity.
Distribution: The way a compound distributes throughout the body determines which organs and tissues will be exposed to the highest concentrations. Accumulation in specific organs can be a predictor of organ-specific toxicity.
Metabolism: The metabolic transformation of a compound can lead to the formation of reactive metabolites that may be more toxic than the parent compound. The cytochrome P450 (CYP) enzyme system plays a major role in drug metabolism, and inhibition or induction of these enzymes can lead to drug-drug interactions and altered toxicity profiles.
Excretion: The route and rate of excretion determine the half-life of a compound in the body. Impaired excretion can lead to accumulation and an increased risk of toxicity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies can also be employed to build predictive models. These models use the chemical structure of compounds to predict their biological activity and toxicity. For a series of 2-indolinone derivatives, QSAR studies have shown correlations between physicochemical parameters like Van der Waals energy, shape flexibility, and surface area with their anti-cancer activity. researchgate.net Similarly, in silico ADME and QSTR evaluations can help in identifying structural features that contribute to a better pharmacokinetic and toxicity profile. researchgate.net
The table below illustrates the relationship between key ADME properties and their potential toxicological implications for a chemical compound.
| ADME Property | Potential Toxicological Implication |
|---|---|
| Poor Aqueous Solubility | May lead to poor absorption and bioavailability, but high concentrations in the GI tract could cause local irritation. |
| High Lipophilicity (LogP) | Can lead to increased membrane permeability and absorption, but also potential for accumulation in fatty tissues and non-specific binding, which may result in toxicity. |
| CYP450 Inhibition | Can lead to drug-drug interactions, increasing the plasma concentration and potential toxicity of co-administered drugs. |
| Formation of Reactive Metabolites | Metabolic activation can produce electrophilic species that can bind to cellular macromolecules, leading to cytotoxicity and organ damage. |
| Slow Excretion/Long Half-Life | Can lead to drug accumulation with repeated dosing, increasing the risk of concentration-dependent toxicity. |
Viii. Computational and Theoretical Chemistry Approaches
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how a ligand, such as a derivative of the isoindolinone scaffold, might interact with a biological target, typically a protein. The isoindolinone core is a key feature in several inhibitors of enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1), which is a crucial target in cancer therapy. nih.govnih.gov
In a typical molecular docking study, the three-dimensional structure of the target protein is used to define a binding site. The ligand, 6-Amino-2-cyclopropylisoindolin-1-one, would then be placed into this site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. researchgate.netnih.gov
Key interactions that are often modeled include:
Hydrogen Bonds: The amino group and the carbonyl group of the isoindolinone ring are potential hydrogen bond donors and acceptors, respectively. These can form crucial interactions with amino acid residues in the protein's active site.
Hydrophobic Interactions: The cyclopropyl (B3062369) and aromatic portions of the molecule can engage in hydrophobic interactions with nonpolar residues of the target protein.
Pi-Stacking: The aromatic ring of the isoindolinone core can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
For instance, in studies of isoindolinone derivatives targeting PARP-1, docking simulations have revealed key interactions with amino acids such as GLY 227, MET 229, PHE 230, and TYR 246 within the enzyme's active site. nih.gov These interactions are critical for the inhibitory activity of the compounds.
Table 1: Illustrative Molecular Docking Results of an Isoindolinone Analog with PARP-1
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -8.5 | GLY 227, TYR 246 |
| Hydrogen Bonds | 2 | SER 243 |
| Hydrophobic Interactions | 4 | LEU 127, VAL 154 |
In Silico ADME/Toxicity Prediction
In silico ADME/Toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. uoa.grnih.gov These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities. nih.govnih.gov
For this compound, a variety of ADMET properties can be predicted using software that relies on quantitative structure-activity relationship (QSAR) models. rsc.org These models are built from large datasets of compounds with experimentally determined properties.
Predicted ADMET Properties might include:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess oral bioavailability. mdpi.com
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how the compound will distribute throughout the body.
Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is assessed to predict its metabolic stability and potential for drug-drug interactions. nih.govmdpi.com
Excretion: Properties related to the elimination of the compound from the body are estimated.
Toxicity: Potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity are predicted. nih.gov
Table 2: Predicted ADMET Properties for a Representative Isoindolinone Compound
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Good potential for oral absorption. mdpi.com |
| Caco-2 Permeability | Moderate | May cross intestinal barrier. |
| Blood-Brain Barrier Permeant | No | Unlikely to cause central nervous system side effects. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |
| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |
Quantum Chemical Calculations for Mechanistic Understanding
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govnih.govresearchgate.net For this compound, these methods can be used to:
Determine Molecular Geometry: Accurately predict bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.
Model Reaction Mechanisms: Investigate the transition states and energy barriers of potential chemical reactions, such as metabolic transformations or the formation of the isoindolinone ring itself. chim.itorganic-chemistry.orgresearchgate.net For instance, the mechanism of asymmetric synthesis of isoindolinone derivatives can be elucidated through these computational studies. mdpi.comchim.it
These calculations can offer insights into the stability of the compound and its potential metabolic pathways, complementing the predictions from ADME models. researchgate.net
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific biological target. nih.govnih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.com For a class of compounds like isoindolinone derivatives, a pharmacophore model can be developed based on the structures of known active molecules. nih.goveurekaselect.comresearchgate.net
Once a pharmacophore model is created and validated, it can be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features. nih.govplos.org This process, known as virtual screening, can efficiently identify new potential inhibitors of a target like PARP-1. mdpi.com The identified "hits" from the virtual screen can then be subjected to more detailed computational analysis, such as molecular docking, and eventually, experimental testing. nih.gov
The development of pharmacophore models for PARP-1 inhibitors has been successful in identifying novel chemical scaffolds with potent inhibitory activity. nih.govplos.org The isoindolinone moiety often serves as a key component in these models, providing a rigid scaffold that correctly positions the necessary interacting groups.
Ix. Analytical Method Development for Research and Characterization
Development of Chromatographic Techniques for Isoindolinone Analysisnih.gov
Chromatography is a cornerstone technique for the separation, identification, and quantification of isoindolinone derivatives from reaction mixtures, biological samples, and final product formulations. nih.govchemrevlett.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalently used methods due to their high efficiency, sensitivity, and applicability to non-volatile compounds like isoindolinones. nih.govresearchgate.net
Key aspects of chromatographic method development for isoindolinones include:
Stationary Phase Selection: Reversed-phase columns, such as C18 and C8, are commonly employed. researchgate.net The choice depends on the polarity of the specific isoindolinone derivative and potential impurities. The use of smaller particle sizes (<2 µm) in UPLC columns enhances resolution and significantly reduces analysis time compared to traditional HPLC. mdpi.comthepharmajournal.com
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate, acetate, or formate) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. cetjournal.it Gradient elution, where the mobile phase composition is changed during the run, is often necessary to achieve optimal separation of the main compound from starting materials, intermediates, and degradation products.
Detector Selection: A Diode Array Detector (DAD) or a variable wavelength UV detector is standard, as the aromatic isoindolinone core exhibits strong UV absorbance. nih.gov The detection wavelength is chosen at the absorbance maximum of the chromophore to ensure high sensitivity.
The following table summarizes typical parameters for the chromatographic analysis of isoindolinone-containing compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Stationary Phase | C18 or C8 column (3-5 µm particle size) | Sub-2 µm particle size column (e.g., BEH C18) |
| Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution | Acetonitrile/Methanol and buffered aqueous solution |
| Elution Mode | Isocratic or Gradient | Primarily Gradient |
| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.6 mL/min |
| Detector | UV/DAD | UV/DAD or Mass Spectrometer (MS) |
| Typical Run Time | 15 - 30 minutes | < 10 minutes |
| Primary Application | Purity determination, quantification | High-throughput screening, impurity profiling, faster analysis |
Spectrometric Methods for Identification and Quantification in Complex Matricesmdpi.com
Spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of "6-Amino-2-cyclopropylisoindolin-1-one". mdpi.com These methods are often coupled with chromatographic systems (hyphenated techniques) to provide comprehensive analytical data. nih.gov
Mass Spectrometry (MS): When connected to an HPLC or UPLC system (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns. nih.gov This is crucial for confirming the identity of the target compound and characterizing unknown impurities or metabolites. scielo.br Electrospray Ionization (ESI) is a common interface used for isoindolinone analysis, providing high sensitivity for polar and ionizable molecules. nih.govnih.gov High-resolution mass spectrometry (HRMS) can deliver exact mass measurements, allowing for the determination of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination. spectrabase.com 1H NMR provides information about the number and environment of protons, while 13C NMR identifies the carbon skeleton. researchgate.net Two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) are used to establish the connectivity between atoms within the molecule, confirming the specific arrangement of the amino group, cyclopropyl (B3062369) ring, and the isoindolinone core. nih.govekb.eg
UV-Visible Spectroscopy: This technique is primarily used for quantification. mdpi.com Based on the Beer-Lambert law, the concentration of a compound in a solution is directly proportional to its absorbance of light at a specific wavelength. It is a simple, cost-effective method often employed in detectors for HPLC systems. europa.eu
Method Validation Strategies for Academic Researchich.org
For analytical methods to be considered reliable and reproducible, they must undergo validation. In an academic research context, validation ensures that the data generated is accurate and fit for its intended purpose. While academic validation may be less stringent than in a regulated pharmaceutical environment, it typically follows principles outlined in guidelines like the International Council for Harmonisation (ICH) Q2(R1). nih.gov
Key validation parameters include:
Specificity/Selectivity: The ability of the method to measure the analyte of interest without interference from other components like impurities, degradation products, or matrix components. biotech-spain.com
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (R²) of the calibration curve.
Accuracy: The closeness of the test results to the true value. wikipedia.org It is often determined by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wikipedia.org The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. wikipedia.org
The table below outlines typical acceptance criteria for these parameters in a research setting.
| Validation Parameter | Description | Common Acceptance Criteria for Research |
| Specificity | No interference at the retention time of the analyte. | Peak purity analysis, comparison with blank samples. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (R²) ≥ 0.995. nih.gov |
| Accuracy | Closeness to the true value. | Percent recovery typically within 90-110%. |
| Precision | Repeatability of measurements. | Relative Standard Deviation (RSD) ≤ 5%. |
| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of ~3:1. |
| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of ~10:1. |
Role of Analytical Methods in Process Development and Quality Controlsolubilityofthings.com
Analytical methods are integral to the entire lifecycle of a chemical compound, from initial synthesis to final product quality assessment. acs.org
Process Development: During the development of a synthetic route for "this compound," analytical techniques are used to monitor reaction progress in real-time. acs.org For example, HPLC can be used to track the consumption of starting materials and the formation of the product and any byproducts. This information allows chemists to optimize reaction conditions (e.g., temperature, time, catalysts) to maximize yield and minimize impurity formation. acs.org
Quality Control (QC): In a quality control setting, validated analytical methods ensure that each batch of the synthesized compound meets predefined specifications for identity, purity, and strength. QC testing typically involves:
Identification: Confirming that the material is the correct compound, often using techniques like FTIR or comparison of HPLC retention time against a reference standard.
Purity/Impurity Profiling: Quantifying the main compound (assay) and identifying and quantifying any impurities using a validated HPLC or UPLC method. acs.org
Residual Solvents: Using Gas Chromatography (GC) to ensure that levels of solvents used during synthesis are below acceptable safety limits.
The effective application of these analytical strategies is essential for producing "this compound" with consistent quality and for advancing its scientific investigation.
X. Conclusion and Future Research Directions
Summary of Key Research Findings on 6-Amino-2-cyclopropylisoindolin-1-one
Direct research specifically investigating this compound is limited in publicly available literature. However, the broader class of isoindolinones, to which this compound belongs, has been the subject of extensive study, revealing a wide spectrum of biological activities. These derivatives are recognized for their potential as therapeutic agents across various disease areas.
Isoindolinones have been identified as potent inhibitors of several key biological targets. Notably, various derivatives have demonstrated significant antitumor properties. jocpr.comjocpr.com This activity is often linked to mechanisms such as the inhibition of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation. nih.gov Furthermore, isoindolinones have shown promise as anti-inflammatory, anti-angiogenic, and immunomodulatory agents, with some compounds modulating targets like TNF-α. mdpi.comjocpr.com The diverse biological profile of the isoindolinone class suggests that this compound could hold similar therapeutic potential, warranting further investigation.
Table 1: Reported Biological Activities of Isoindolinone Derivatives
| Biological Activity | Primary Molecular Target/Mechanism | Therapeutic Potential |
|---|---|---|
| Antitumor | Histone Deacetylase (HDAC) Inhibition, PARP-1 Inhibition | Oncology |
| Anti-inflammatory | TNF-α Inhibition | Inflammatory Disorders |
| Immunomodulatory | Cereblon (CRBN) Modulation | Multiple Myeloma, Myelodysplastic Syndromes |
| Anti-angiogenic | Inhibition of new blood vessel formation | Oncology |
| Anticonvulsant | Modulation of CNS targets | Neurological Disorders |
| Carbonic Anhydrase Inhibition | Inhibition of hCA I and hCA II isoforms | Glaucoma, Edema |
Remaining Challenges and Knowledge Gaps in Isoindolinone Research
Despite the promising bioactivities of the isoindolinone class, several challenges and knowledge gaps impede their clinical development. nih.govmdpi.com A primary hurdle is achieving target specificity. While many derivatives show potent activity, off-target effects can lead to undesirable side effects, underscoring the need for highly selective compounds. nih.gov
The complete elucidation of the molecular mechanisms underlying the diverse effects of many isoindolinones remains an area of active research. nih.gov A deeper understanding is required to optimize drug design and predict clinical outcomes. Furthermore, many isoindolinone derivatives exhibit suboptimal pharmacokinetic properties, such as poor solubility or metabolic instability, which can limit their bioavailability and efficacy in vivo. nih.gov
From a synthetic chemistry perspective, the development of more efficient, cost-effective, and environmentally benign synthetic methodologies is an ongoing goal. While numerous synthetic routes exist, many rely on harsh conditions or expensive metal catalysts, which can be a limitation for large-scale production.
Proposed Avenues for Future Academic Investigation
Future research on isoindolinones, including this compound, should be directed at addressing the current challenges and expanding the therapeutic potential of this chemical class. nih.govmdpi.com
While targets like HDACs and TNF-α are well-established for isoindolinones, the structural versatility of the scaffold allows for the exploration of novel biological targets. jocpr.comnih.gov Future investigations could focus on:
Kinase Inhibition : Many cancers are driven by aberrant kinase activity. Screening isoindolinone libraries against a panel of kinases could identify novel inhibitors for cancer therapy.
Protein-Protein Interaction (PPI) Modulation : The isoindolinone core can serve as a scaffold to design molecules that disrupt key PPIs involved in disease pathogenesis.
Epigenetic Modifiers : Beyond HDACs, other epigenetic targets such as methyltransferases and demethylases could be explored.
Neuroinflammation Targets : Given the role of inflammation in neurodegenerative diseases, investigating the effects of isoindolinones on targets like microglia activation and inflammasome pathways could open new therapeutic avenues.
A significant challenge in drug development is the poor translation of findings from preclinical models to human clinical trials. nih.govresearchgate.net To improve the predictive power of preclinical research on isoindolinones, future studies should incorporate more advanced and physiologically relevant models:
Organ-on-a-Chip Systems : These microfluidic devices mimic the structure and function of human organs, offering a more accurate platform for assessing drug efficacy and toxicity than traditional 2D cell cultures. nih.gov
3D Organoid Cultures : Patient-derived organoids can replicate the complex cellular architecture and heterogeneity of human tissues and tumors, providing a powerful tool for personalized medicine approaches. technologynetworks.com
Humanized Animal Models : The development of animal models with humanized immune systems or other specific human genes can provide more accurate in vivo data on the efficacy and safety of immunomodulatory isoindolinones. nih.gov
Bridging the gap between laboratory discoveries and clinical applications is the cornerstone of translational research. For the isoindolinone class, key opportunities include:
Biomarker Discovery : Identifying predictive biomarkers is crucial for selecting patients who are most likely to benefit from a specific isoindolinone-based therapy. This can involve genomic, proteomic, or metabolomic profiling of patient samples.
Development of Imaging Agents : The isoindolinone scaffold could be modified to create positron emission tomography (PET) tracers. acs.org Such agents would enable non-invasive imaging of specific drug targets in vivo, aiding in diagnosis, patient stratification, and monitoring treatment response.
Combination Therapies : Exploring the synergistic effects of isoindolinones with existing therapeutic agents could lead to more effective treatment regimens. For instance, combining an HDAC-inhibiting isoindolinone with a DNA-damaging agent in cancer therapy could enhance treatment efficacy and overcome drug resistance.
Q & A
Q. What are the optimal synthetic routes for 6-Amino-2-cyclopropylisoindolin-1-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis can be adapted from analogous isoindolinone derivatives. For example, nucleophilic substitution or reductive amination may introduce the cyclopropyl and amino groups. Use anhydrous solvents (e.g., THF or DCM) and controlled temperatures (0–25°C) to minimize side reactions. Monitor intermediates via TLC and optimize purification using column chromatography with gradients of ethyl acetate/hexane . Yield improvements often require adjusting stoichiometry of amines (e.g., 3-aminopropylamine) and halogenated precursors .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the cyclopropyl ring (δ ~0.5–1.5 ppm for cyclopropyl protons) and amino group (δ ~2.5–3.5 ppm). - COSY can resolve overlapping signals in the isoindolinone core .
- HPLC-MS : Quantify purity (>95%) via reverse-phase HPLC with a C18 column and ESI-MS to verify molecular ion peaks (e.g., [M+H]) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : TGA/DSC to assess decomposition temperatures.
- Light Sensitivity : Store in amber vials at 2–8°C if prone to photodegradation.
- Humidity Control : Use desiccants for hygroscopic batches. Data from similar compounds suggest shelf lives of 6–12 months under inert atmospheres .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of reactions involving this compound?
- Methodological Answer : Regioselectivity in substitutions (e.g., halogenation) arises from electronic effects: the amino group activates the para position, while the cyclopropyl ring induces steric hindrance. Computational studies (DFT) can map electron density and predict reactive sites. Validate with kinetic experiments (e.g., competition studies between Br and Cl) .
Q. How can contradictory bioactivity data from cell-based assays be resolved?
- Methodological Answer :
- Dose-Response Curves : Test concentrations across 3–4 log units to identify IC discrepancies.
- Assay Interference : Rule out false positives via counterscreens (e.g., fluorescence quenching controls).
- Metabolic Stability : Use LC-MS/MS to check for metabolite interference in prolonged incubations .
Q. What computational strategies are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., kinases). Prioritize targets with hydrophobic pockets compatible with the cyclopropyl group.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Correlate with experimental IC values .
Q. How can synthetic byproducts be minimized during large-scale reactions?
- Methodological Answer :
- Flow Chemistry : Improve heat/mass transfer to reduce side reactions (e.g., dimerization).
- In Situ Monitoring : Use PAT tools like ReactIR to track intermediate formation and adjust reagent addition rates .
Experimental Design & Data Analysis
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism.
- ANOVA with Tukey’s Test : Compare multiple conditions (e.g., different cell lines) to identify significant differences (p < 0.05) .
Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Vitro ADME : Use Caco-2 cells for permeability assays and microsomal stability tests.
- In Vivo Studies : Administer via IV/PO in rodents, collect plasma at timed intervals, and calculate AUC using non-compartmental analysis in Phoenix WinNonlin .
Safety & Best Practices
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
